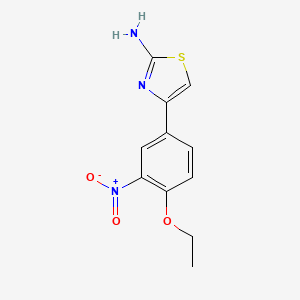
4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine, also known as ENTA, is a synthetic compound that has been extensively studied for its potential use in medicinal chemistry. ENTA is a thiazole derivative that has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. In
Mécanisme D'action
The exact mechanism of action of 4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine is not fully understood. However, it has been suggested that 4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine may exert its biological effects by inhibiting the production of inflammatory cytokines and reactive oxygen species. 4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine has been found to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. 4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine has also been found to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a two-step process. 4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine is also stable and can be stored for long periods of time. However, 4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine has several limitations for lab experiments. It is a relatively new compound, and its biological effects are not fully understood. 4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine is also a toxic compound, and its toxicity needs to be carefully evaluated before it can be used in clinical trials.
Orientations Futures
4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine has several potential future directions. It can be further studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. 4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine can also be studied for its potential use in the treatment of cancer, as it has been found to possess anti-tumor properties. Further studies can also be conducted to evaluate the toxicity of 4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine and its potential side effects. Additionally, 4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine can be modified to improve its biological activity and reduce its toxicity.
Méthodes De Synthèse
4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine can be synthesized using a two-step process. The first step involves the reaction of 4-ethoxy-3-nitrophenyl isothiocyanate with hydrazine hydrate to form 4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-thiol. The second step involves the reaction of 4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-thiol with methyl iodide to form 4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine.
Applications De Recherche Scientifique
4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine has been extensively studied for its potential use in medicinal chemistry. It has been found to possess anti-inflammatory, anti-tumor, and anti-microbial properties. 4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
4-(4-ethoxy-3-nitrophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-2-17-10-4-3-7(5-9(10)14(15)16)8-6-18-11(12)13-8/h3-6H,2H2,1H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHPATFMYWNJEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CSC(=N2)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

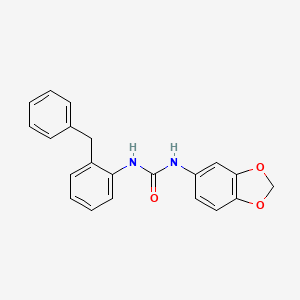
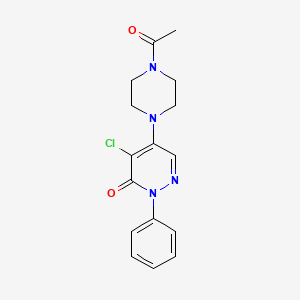

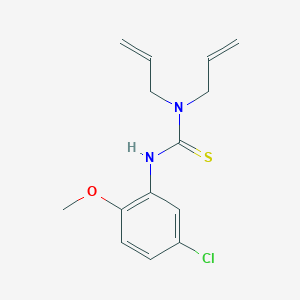
![2-[(ethoxyimino)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B5791007.png)

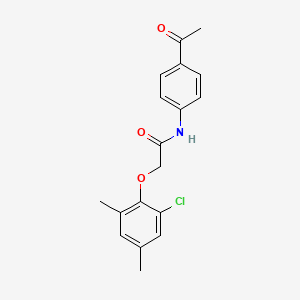

![ethyl 4-[(4-methylbenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B5791031.png)
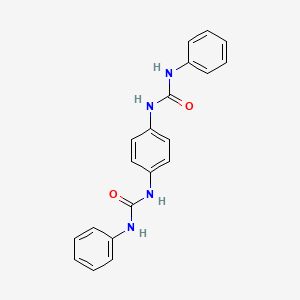
![N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}benzamide](/img/structure/B5791048.png)


![2-(2-phenylethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5791079.png)